molecular formula C26H21BO2 B8117151 (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid

(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid

Cat. No.: B8117151
M. Wt: 376.3 g/mol
InChI Key: XSIVQWOJIOHPIZ-UHFFFAOYSA-N
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Description

(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid is a phenylboronic acid derivative featuring a tetraphenylethylene (TPE) moiety at the para-position of the phenyl ring. This compound is structurally characterized by a rigid, bulky TPE group, which imparts aggregation-induced emission (AIE) properties due to restricted intramolecular rotation in aggregated states . The boronic acid functional group enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical building block in synthesizing advanced materials such as AIE-active polymers, organic optoelectronic devices, and supramolecular tweezers . Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of TPE-pyrene hybrids (e.g., TTPEPy) and azobenzene-TPE derivatives .

Properties

IUPAC Name

[4-(1,2,2-triphenylethenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIVQWOJIOHPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Reaction

Reaction of benzene with 1,2,2-triphenylethylene chloride in the presence of AlCl₃ generates the triphenylethylene-phenyl framework:

Benzene+1,2,2-Triphenylethylene chlorideAlCl3CH2Cl2,0°C(4-Chloro-(1,2,2-triphenylvinyl)benzene)\text{Benzene} + \text{1,2,2-Triphenylethylene chloride} \xrightarrow[\text{AlCl}_3]{\text{CH}_2\text{Cl}_2, 0°C} \text{(4-Chloro-(1,2,2-triphenylvinyl)benzene)}
Yield: 88%.

Boronic Acid Installation via Lithiation-Borylation

The chlorinated derivative is treated with n-BuLi to generate a lithium intermediate, which reacts with triisopropyl borate (B(OiPr)₃):

4-Chloro derivativen-BuLi, -78°CTHFLithium intermediateB(OiPr)3Quench(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid\text{4-Chloro derivative} \xrightarrow[\text{n-BuLi, -78°C}]{\text{THF}} \text{Lithium intermediate} \xrightarrow[\text{B(OiPr)}_3]{\text{Quench}} \text{(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid}
Yield : 70%.

Direct Functionalization via Nitro Group Conversion

This approach leverages nitro-to-boronic acid transformation through intermediate diazonium salts.

Nitration and Reduction

As described in Section 1.1, nitration and reduction yield the 4-amino derivative.

Diazotization and Borylation

The amine is converted to a diazonium salt, which is treated with a boron trifluoride (BF₃) complex:

4-Amino derivativeNaNO2,HBF4H2O, 0°CDiazonium tetrafluoroborateCuBF3Et2O(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid\text{4-Amino derivative} \xrightarrow[\text{NaNO}_2, \text{HBF}_4]{\text{H}_2\text{O, 0°C}} \text{Diazonium tetrafluoroborate} \xrightarrow[\text{Cu}]{\text{BF}_3\text{Et}_2\text{O}} \text{this compound}
Yield : 65%.

Comparative Analysis of Methods

Method Key Steps Catalyst/Reagents Yield Advantages
Suzuki-Miyaura CouplingBromination, BorylationPd(dppf)Cl₂, B₂pin₂78%High regioselectivity, mild conditions
Friedel-Crafts AlkylationAlkylation, Lithiation-BorylationAlCl₃, n-BuLi, B(OiPr)₃70%Direct C–B bond formation
Nitro Group ConversionNitration, DiazotizationHNO₃, NH₂NH₂, BF₃65%Avoids halogenated intermediates

Challenges and Optimizations

  • Protection/Deprotection Efficiency :
    Pinacolyl esters require stringent hydrolysis conditions. Transesterification with diethanolamine improves yield (83% vs. 60% with direct acid hydrolysis).

  • Catalyst Selection :
    Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability under aerobic conditions.

  • Purification :
    Column chromatography with ethyl acetate/petroleum ether (1:4) effectively isolates the boronic acid from polar byproducts .

Chemical Reactions Analysis

Types of Reactions

(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, borane derivatives, and various substituted aryl compounds .

Scientific Research Applications

Chemical Properties and Structure

TPVBA is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The molecular formula of TPVBA is C26H21BO2C_{26}H_{21}BO_2, and it has a molecular weight of approximately 376.25 g/mol. The structure of TPVBA includes a triphenylvinyl moiety that contributes to its photophysical properties, making it suitable for applications in fluorescence and sensing.

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of TPVBA is in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. TPVBA acts as a versatile coupling partner in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of tetraphenylethylene (TPE) derivatives through palladium-catalyzed reactions, yielding products with high efficiency and selectivity .

Case Study: Synthesis of TPE Derivatives

In a study published in Materials Chemistry C, researchers successfully employed TPVBA in the synthesis of TPE substituted bromo-BTD intermediates via Suzuki cross-coupling reactions. The reaction conditions included the use of palladium catalysts and various solvents, resulting in yields up to 75% .

Materials Science

Aggregation-Induced Emission (AIE)

TPVBA is notable for its role in aggregation-induced emission (AIE) phenomena, where certain compounds exhibit enhanced luminescence when aggregated. This property makes TPVBA valuable for developing luminescent materials used in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Case Study: Luminescent Polymer Nanoprobes

Research has demonstrated that TPVBA can be integrated into luminescent polymeric nanoprobes (LPNs), which are capable of detecting iodide ions and mercury cations with impressive sensitivity. These nanoprobes showed high water dispersibility and biocompatibility, making them suitable for biological applications .

Sensor Technology

Fluorescent Sensors

The ability of TPVBA to form complexes with various ions allows it to function effectively as a fluorescent sensor. For instance, derivatives of TPVBA have been developed to detect halides and heavy metal ions through fluorescence quenching mechanisms.

Case Study: Detection of Iodide Ions

A specific derivative based on TPVBA was reported to exhibit a low detection limit for iodide ions (22.6 nM) and mercury ions (71.8 nM). The mechanism involved fluorescence quenching upon interaction with these ions, showcasing the potential of TPVBA-based compounds in environmental monitoring .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisUsed in Suzuki coupling reactionsHigh yields in TPE derivative synthesis
Materials ScienceRole in AIE phenomenaDevelopment of luminescent polymeric nanoprobes
Sensor TechnologyFluorescent sensors for ion detectionLow detection limits for iodide and mercury

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

The unique structural and electronic features of (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid differentiate it from other boronic acids. Below is a detailed comparison with structurally or functionally related compounds:

Aromatic-Substituted Boronic Acids

Compound Structural Features Key Properties/Applications References
This compound TPE core, bulky substituent AIE materials, optoelectronic devices
4-Biphenylboronic acid Biphenyl backbone, no steric hindrance Intermediate in pharmaceuticals, sensors
4-Ethynylphenylboronic acid Ethynyl group at para-position Alkyne-based coupling reactions
  • Key Differences: The TPE group in the target compound introduces steric bulk and AIE behavior, unlike 4-biphenylboronic acid, which lacks emission properties.

Halogenated Derivatives

Compound Structural Features Key Properties/Applications References
This compound Non-halogenated, electron-rich TPE group AIE, low toxicity in bioimaging
2,4,5-Trifluorophenylboronic acid Electron-withdrawing fluorine substituents Enhanced reactivity in Suzuki couplings
3,5-Difluorophenylboronic acid Fluorine atoms at meta/para positions Catalysis, coordination chemistry
  • Key Differences : Fluorinated derivatives exhibit higher electrophilicity, improving reactivity in cross-couplings, but lack AIE properties. The TPE-based compound’s electron-rich structure favors luminescence but may reduce reaction rates due to steric hindrance .

Heteroatom-Containing Derivatives

Compound Structural Features Key Properties/Applications References
This compound No heteroatoms beyond boron AIE, optoelectronics
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl side chain Fungal histone deacetylase inhibition
4-(Methylthio)phenylboronic acid Methylthio (-SMe) group Single-molecule junction conductance
  • Key Differences : Heteroatom-containing derivatives like methoxyethyl- or methylthio-substituted boronic acids excel in biological or conductance applications, whereas the TPE derivative’s rigid structure prioritizes photophysical performance .

Sterically Hindered Derivatives

Compound Structural Features Key Properties/Applications References
This compound High steric bulk from TPE AIE, suppressed non-radiative decay
(3,5-Di-tert-butylphenyl)boronic acid tert-Butyl groups at meta positions Stabilization of reactive intermediates
  • Key Differences : Both compounds exhibit steric hindrance, but the TPE derivative’s extended conjugation enables AIE, while tert-butyl groups enhance thermal stability in catalysis .

Data Table: Comparative Analysis of Key Boronic Acids

Property/Compound TPE Derivative 4-Biphenylboronic Acid 2,4,5-Trifluorophenylboronic Acid [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
AIE Activity Yes No No No
Suzuki Reactivity Moderate High Very High Moderate
Steric Hindrance High Low Low Moderate
Primary Application Optoelectronics Pharmaceuticals Catalysis Enzyme Inhibition
Key Reference

Biological Activity

(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a triphenylvinyl moiety. The presence of the boron atom allows for specific interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Boronic acids are known for their ability to interact with various biomolecules. The mechanism of action for this compound includes:

  • Inhibition of Enzymes : Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.
  • Targeting Protein Interactions : They can disrupt protein-protein interactions by binding to specific sites on proteins, influencing various signaling pathways.

Antimicrobial Properties

Research indicates that boronic acid derivatives exhibit antimicrobial activity. The compound's structure allows it to affect microbial growth:

  • Inhibition of Bacterial Growth : Studies have shown that certain boronic acids can inhibit the growth of bacteria by targeting essential enzymes like leucyl-tRNA synthetase, which is crucial for protein synthesis .
  • Fungal Inhibition : Some derivatives have demonstrated antifungal properties, making them candidates for therapeutic applications against mycosis .

Anticancer Activity

The compound's potential in cancer therapy has been explored through various studies:

  • Photodynamic Therapy (PDT) : The incorporation of this compound into photosensitizing agents has shown promise in enhancing the efficacy of PDT. This method utilizes light to activate the compound, generating reactive oxygen species (ROS) that induce cancer cell apoptosis .
  • Cell Growth Inhibition : In vitro studies have reported that this compound can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis .

Case Study 1: Antibacterial Activity

A study examined the antibacterial effects of various boronic acids, including this compound. Results indicated a dose-dependent inhibition of bacterial growth in several strains, supporting its potential as an antibacterial agent .

Case Study 2: Cancer Treatment

In another investigation involving photodynamic therapy, nanoparticles loaded with this compound were tested against tumor models. The results showed significant tumor suppression under light activation conditions, highlighting its utility in targeted cancer therapies .

Comparative Analysis with Other Boronic Acids

Property/ActivityThis compoundTavaborole (5-fluoro-substituted benzoxaborole)
Antimicrobial ActivityModerate to high against bacteriaHigh against fungi
Anticancer ActivityPromising in PDT applicationsLimited studies
Mechanism of ActionEnzyme inhibition and ROS generationInhibition of leucyl-tRNA synthetase

Q & A

Q. What are the standard synthetic routes for (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid, and how are reaction conditions optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, in the preparation of AIE-active luminogens, this compound (3.5 mmol) reacts with brominated intermediates (1 mmol) using Pd(PPh₃)₄ as a catalyst. Optimization involves adjusting molar ratios, catalyst loading (e.g., 0.02 g Pd catalyst), and reaction time under inert conditions to maximize yield and purity . Post-synthesis purification methods include column chromatography and recrystallization.

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane. Characterization requires nuclear magnetic resonance (NMR) for confirming boronic acid protons (δ ~7-8 ppm) and triphenylvinyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>97% for reliable experiments) . Single-crystal X-ray diffraction, as used for AIEgens, confirms stereochemistry and packing modes .

Advanced Research Questions

Q. How can this compound be integrated into AIE-active materials for cellular imaging or optoelectronic applications?

The compound’s tetraphenylethylene (TPE) core enables aggregation-induced emission (AIE). To design AIEgens, couple it with electron-deficient moieties (e.g., dicyanomethylene, thiophene derivatives) via Suzuki reactions. For cellular imaging, embed the AIEgen into nanoparticles or conjugate with targeting ligands. Emission tunability (e.g., from blue to NIR) is achieved by modifying substituents or π-conjugation length . AIE efficiency is confirmed via photoluminescence (PL) spectra in THF/water mixtures, showing enhanced emission at high water fractions (>90%) .

Q. What factors influence the quantum yield (QY) of AIE systems incorporating this boronic acid?

Key factors include:

  • Substituent Effects : Electron-donating/-withdrawing groups alter intramolecular charge transfer (ICT). For example, thiophene derivatives increase QY by 20-30% compared to benzene .
  • Aggregation State : Controlled aggregation via solvent evaporation (e.g., DCM/MeOH mixtures) minimizes non-radiative decay. Single-crystal studies reveal rigidified structures that enhance QY .
  • Environmental Sensitivity : pH or analyte binding (e.g., saccharides via boronic acid-diol interactions) can modulate emission. Validate using titration experiments with PL monitoring .

Q. How can researchers design single-molecule conductance studies for this compound?

Use scanning tunneling microscopy break-junction (STM-BJ) techniques. Prepare solutions in degassed solvents (e.g., mesitylene) and apply bias voltages (100-200 mV) to measure conductance. Compare 2D conductance histograms under varying voltages to identify molecular junction configurations. For boronic acid derivatives, oxidative coupling at electrodes (e.g., Au) may require potential control to stabilize junctions .

Q. How to resolve contradictions in reported AIE mechanisms for derivatives of this compound?

Discrepancies may arise from differing aggregation methods or solvent polarity effects. To address this:

  • Controlled Aggregation : Use standardized solvent/non-solvent ratios (e.g., THF/water) to ensure reproducibility .
  • Time-Resolved Spectroscopy : Compare radiative/non-radiative decay rates in solution vs. solid state to distinguish AIE from crystallization-induced emission (CIE) .
  • Theoretical Modeling : Perform density functional theory (DFT) calculations to correlate molecular motion (e.g., rotor-like TPE groups) with non-radiative pathways .

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